2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide
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Overview
Description
2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide is an organic compound that belongs to the class of benzamides It features an iodine atom attached to the benzamide structure, along with a thiophene ring substituted with a methyl group
Scientific Research Applications
2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide has several scientific research applications:
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Medicinal Chemistry: : This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
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Material Science: : The thiophene ring in the compound makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
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Biological Studies: : The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Future Directions
The future directions for research on “2-iodo-N’-[(3-methyl-2-thienyl)methylene]benzohydrazide” could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities. It could also be interesting to study its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide typically involves the following steps:
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Formation of the Benzamide Core: : The starting material, 2-iodobenzoic acid, is converted to 2-iodobenzamide through an amide formation reaction. This can be achieved by reacting 2-iodobenzoic acid with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
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Introduction of the Thiophene Moiety: : The thiophene ring is introduced via a condensation reaction between 2-iodobenzamide and 3-methylthiophene-2-carbaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide can undergo various chemical reactions, including:
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Substitution Reactions: : The iodine atom in the benzamide structure makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium thiocyanate (KSCN).
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Oxidation and Reduction Reactions: : The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). Reduction reactions can also be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Mechanism of Action
The mechanism of action of 2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
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2-iodo-N-methylbenzamide: : This compound is structurally similar but lacks the thiophene ring. It is used in various chemical reactions and has applications in organic synthesis.
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2-iodo-N-phenylbenzamide: : Another similar compound that features a phenyl group instead of the thiophene ring
Uniqueness
The presence of the thiophene ring in 2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide makes it unique compared to other benzamide derivatives. This structural feature imparts distinct electronic properties, making it suitable for applications in organic electronics and potentially enhancing its biological activity.
Properties
IUPAC Name |
2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2OS/c1-9-6-7-18-12(9)8-15-16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,16,17)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWBRSKLMNRFRP-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.